265669-37-2
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Overview
Description
The compound with the Chemical Abstracts Service number 265669-37-2 is known as β-catenin peptide acetate. This compound is a naturally occurring self-peptide presented by Kb that very efficiently mediates positive selection of the OT-I thymocytes. It is an eight-amino acid peptide derived from β-catenin, a protein that plays a crucial role in cell signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-catenin peptide acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of β-catenin peptide acetate follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Types of Reactions:
Oxidation: β-catenin peptide acetate can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide, if any.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt in SPPS.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted peptides with altered amino acid sequences.
Scientific Research Applications
β-catenin peptide acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Plays a role in studying cell signaling pathways, particularly the Wnt/β-catenin pathway.
Medicine: Investigated for its potential in immunotherapy, particularly in the positive selection of thymocytes.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of β-catenin peptide acetate involves its interaction with the major histocompatibility complex (MHC) class I molecule Kb. This interaction mediates the positive selection of OT-I thymocytes, a process crucial for the development of T cells in the immune system. The peptide binds to the MHC molecule, presenting it to T cell receptors (TCRs) on thymocytes, leading to their activation and maturation.
Comparison with Similar Compounds
β-catenin peptide (CAS 265669-37-2): A similar peptide with slight variations in amino acid sequence.
Other self-peptides presented by MHC molecules: These include peptides derived from other proteins involved in immune regulation.
Uniqueness: β-catenin peptide acetate is unique due to its high efficiency in mediating the positive selection of OT-I thymocytes. This property makes it a valuable tool in immunological research and potential therapeutic applications.
Properties
CAS No. |
265669-37-2 |
---|---|
Molecular Formula |
C₄₉H₇₆N₁₂O₁₅ |
Molecular Weight |
1073.20 |
sequence |
One Letter Code: RTYTYEKL |
Origin of Product |
United States |
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